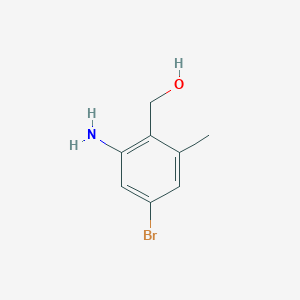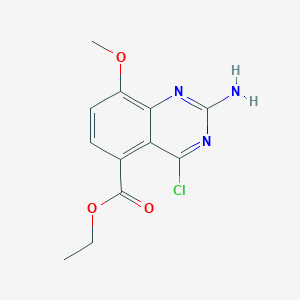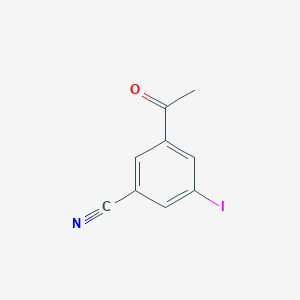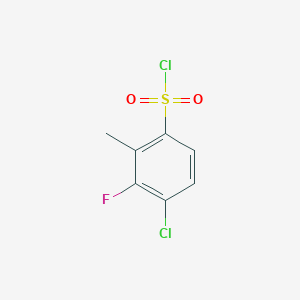
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2Cl) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 4-chloro-3-fluoro-2-methylbenzenesulfonic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, it can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonate salts.
Oxidation Products: The major product of oxidation is the corresponding sulfonic acid.
Scientific Research Applications
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester linkages .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methyl group.
4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride: Similar but with different positions of the chloro and fluoro substituents.
Uniqueness
4-Chloro-3-fluoro-2-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of compounds with specific structural requirements .
Properties
Molecular Formula |
C7H5Cl2FO2S |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
4-chloro-3-fluoro-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-6(13(9,11)12)3-2-5(8)7(4)10/h2-3H,1H3 |
InChI Key |
BOKFKKLLKMMWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




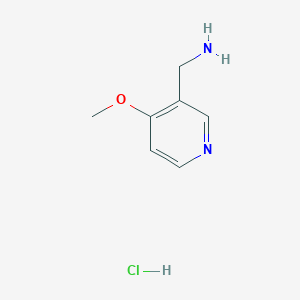
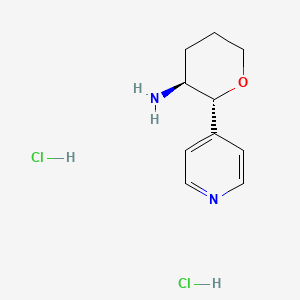

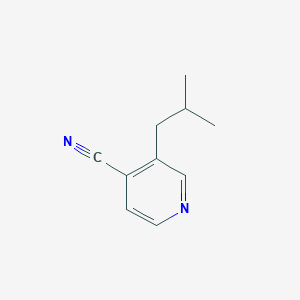
![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)

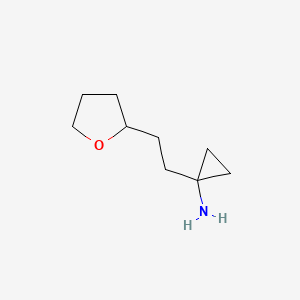
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
